Remoxipride
描述
雷莫昔普利是一种取代苯酰胺,最初被开发为非典型抗精神病药。它主要用于欧洲治疗精神分裂症和急性躁狂症。 由于其毒性问题,特别是某些患者发生再生障碍性贫血的发生率,它已被撤出市场 。 雷莫昔普利作为多巴胺D2和D3受体的选择性拮抗剂,对sigma受体具有高度亲和力 .
准备方法
合成路线和反应条件
雷莫昔普利的合成涉及几个关键步骤:
溴化: 起始原料2,6-二甲氧基苯甲酸被溴化以形成3-溴-2,6-二甲氧基苯甲酸。
酰胺化: 然后将溴化化合物与(S)-1-乙基-2-吡咯烷基甲胺反应,形成相应的酰胺。
工业生产方法
雷莫昔普利的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度,同时最大限度地减少副产物的形成。 采用色谱法和结晶等先进的纯化技术,以确保最终产品符合药品标准 .
化学反应分析
反应类型
雷莫昔普利经历了几种类型的化学反应,包括:
氧化: 雷莫昔普利可以在特定条件下被氧化以形成各种氧化产物。
还原: 还原反应可用于修饰雷莫昔普利中存在的官能团。
常见试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 采用氢化铝锂或硼氢化钠等还原剂。
取代: 胺类或硫醇类等亲核试剂可用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致羧酸或酮的形成,而取代反应会导致各种取代苯酰胺的形成 .
科学研究应用
化学: 雷莫昔普利作为模型化合物,用于研究取代苯酰胺在不同化学反应中的行为。
生物学: 研究集中在了解雷莫昔普利与多巴胺受体的相互作用及其对神经递质系统的影响。
医学: 尽管已从临床使用中撤出,但雷莫昔普利已被研究用于其在治疗难治性精神分裂症和其他精神疾病方面的潜力。
作用机制
雷莫昔普利主要通过拮抗多巴胺D2和D3受体来发挥作用。通过阻断这些受体,雷莫昔普利降低了多巴胺的活性,多巴胺是一种参与情绪调节和精神病症状的神经递质。此外,雷莫昔普利对sigma受体具有高度亲和力,这可能有助于其非典型抗精神病特性。 长期使用雷莫昔普利会导致前额叶皮层中D2受体的上调和D1和D5受体的下调 .
相似化合物的比较
雷莫昔普利属于取代苯酰胺类,包括其他化合物,如舒必利和阿米舒利。与这些化合物相比,雷莫昔普利由于其对D2和D3受体的选择性拮抗作用及其对sigma受体的亲和力,具有独特的特征。 这种独特的受体结合特征有助于其独特的药理作用和副作用特征 .
类似化合物
舒必利: 另一种具有抗精神病作用的取代苯酰胺,主要用于治疗精神分裂症。
阿米舒利: 一种具有类似作用机制的取代苯酰胺,用于治疗精神分裂症和抑郁症。
属性
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJRSXAPGDDABA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride) | |
Record name | Remoxipride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045668 | |
Record name | Remoxipride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Remoxipride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-01 g/L | |
Record name | Remoxipride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Remoxipride is an atypical antipsychotic dopamine D2 antagonist. Chronic use upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex. This activity may be related to the antipsychotic activity of remoxipride. Remoxipride displays weaker binding to D2 dopaminergic receptors that dopamine. This weaker binding is thought to account for the reduced incidence of Parkinsonism. Remoxipride also increases expression of the protein _Fos_ in the nucleus accumbens but not the dorsolateral striatum, which may be responsible for a reduced incidence of extrapyramidal symptoms. | |
Record name | Remoxipride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00409 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80125-14-0 | |
Record name | Remoxipride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80125-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remoxipride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remoxipride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00409 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Remoxipride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMOXIPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Remoxipride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Remoxipride?
A1: this compound exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors. [, , ] This means it binds to these receptors, preventing dopamine from binding and exerting its effects.
Q2: Does this compound interact with dopamine D1 receptors?
A2: In vitro and in vivo studies have consistently shown that this compound has a low affinity for dopamine D1 receptors and does not block dopamine-stimulated adenylate cyclase activity, indicating minimal interaction with these receptors. [, ]
Q3: How does the D2 receptor antagonism of this compound translate to its observed effects in the brain?
A3: By blocking D2 receptors, this compound increases dopamine turnover in dopamine-rich areas of the brain, particularly the mesolimbic pathway. [, ] This is thought to be the basis for its antipsychotic effect.
Q4: Does this compound preferentially affect certain dopaminergic pathways?
A4: Research suggests that this compound might preferentially block mesolimbic dopamine neurotransmission, leading to its atypical antipsychotic profile. [] This is supported by its weaker effects on striatal dopamine neurotransmission, which is associated with extrapyramidal side effects.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H27BrN2O4, and its molecular weight is 427.34 g/mol.
Q6: How is this compound absorbed and what is its bioavailability?
A6: this compound exhibits rapid and almost complete absorption after oral administration, with a bioavailability exceeding 90%. []
Q7: How is this compound distributed in the body?
A7: this compound has an apparent volume of distribution of 0.7 L/kg, indicating wide distribution. It also demonstrates an 80% binding affinity to plasma proteins, primarily alpha1-acid glycoprotein. []
Q8: What is the primary route of this compound elimination?
A8: this compound is eliminated through a combination of hepatic metabolism and renal excretion, with about 25% excreted unchanged in the urine. []
Q9: Does renal function impact this compound pharmacokinetics?
A9: Yes, decreased renal function leads to increased this compound levels due to reduced renal clearance. [] Dose adjustments may be necessary in patients with renal impairment.
Q10: Does this compound cross the blood-brain barrier?
A10: Yes, Positron Emission Tomography (PET) studies using carbon-11 labeled this compound have shown that it rapidly crosses the blood-brain barrier, reaching significant concentrations in the brain within minutes. []
Q11: What is the effect of this compound on prolactin levels?
A11: this compound administration results in a transient increase in plasma prolactin levels. [, , ] This effect appears to be dose-independent and returns to baseline levels within hours despite continued presence of the drug.
Q12: Does this compound induce or inhibit drug-metabolizing enzymes?
A12: The provided abstracts do not provide information on this compound's effects on drug-metabolizing enzymes.
Q13: Has this compound demonstrated efficacy in preclinical models of schizophrenia?
A13: Yes, this compound has shown efficacy in preclinical models such as latent inhibition and prepulse inhibition, which are considered to be relevant to schizophrenia. []
Q14: What is the efficacy of this compound in treating schizophrenia compared to other antipsychotics?
A14: Several double-blind clinical trials have demonstrated that this compound exhibits comparable antipsychotic efficacy to haloperidol and chlorpromazine in treating both positive and negative symptoms of schizophrenia. [, , , , , ]
Q15: What is the safety profile of this compound?
A16: this compound generally exhibits a favorable safety profile in short-term clinical trials. []
Q16: Are there any concerns regarding long-term safety of this compound?
A17: While short-term studies show a favorable safety profile, concerns regarding the long-term safety of this compound emerged due to reported cases of aplastic anemia, leading to its withdrawal from the market. [, ]
Q17: How does this compound compare to haloperidol in terms of extrapyramidal symptoms?
A18: Clinical trials consistently show that this compound is associated with a significantly lower incidence of extrapyramidal symptoms compared to haloperidol. [, , , ] This is attributed to its weaker effects on striatal dopamine neurotransmission.
Q18: Are there any known drug interactions with this compound?
A19: Pharmacokinetic studies have found no significant interactions between this compound and diazepam, ethanol, biperiden, or warfarin. [, ]
Q19: What is the significance of this compound's metabolites in its pharmacological activity?
A20: this compound acts as a prodrug, meaning its metabolites contribute to its pharmacological activity. [] Specifically, phenolic metabolites formed in the liver demonstrate higher potency for D2 receptors compared to the parent compound. []
Q20: Does modification of the this compound structure affect its pharmacological properties?
A22: Yes, modifications to the this compound structure can significantly impact its pharmacological properties. For example, the pyrrolidone metabolites, primarily formed in humans, exhibit a much weaker affinity for both D1 and D2 receptors compared to this compound and its phenolic metabolites. []
Q21: Are there controlled-release formulations of this compound?
A23: Yes, controlled-release formulations of this compound have been developed and tested. One study found that once-daily controlled-release this compound was equally effective as twice-daily immediate-release this compound in treating schizophrenia. []
Q22: What is the stability of this compound under various conditions?
A22: The provided abstracts do not provide detailed information on the stability of this compound under various storage conditions.
Q23: Are there any known mechanisms of resistance to this compound?
A23: The provided abstracts do not mention any specific mechanisms of resistance to this compound.
Q24: What analytical methods are used to quantify this compound levels?
A26: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying this compound levels in biological samples. []
Q25: What is the historical context of this compound development?
A27: this compound emerged in the late 1970s and early 1980s as part of research investigating halogenated analogs of sulpiride. [] It was clinically introduced as an atypical antipsychotic in the late 1980s.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。